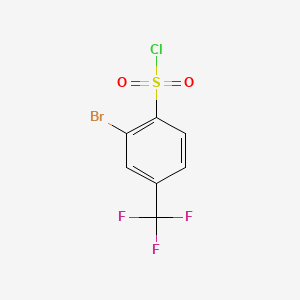

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

説明

特性

IUPAC Name |

2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O2S/c8-5-3-4(7(10,11)12)1-2-6(5)15(9,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEGTYZLWBOTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381031 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54403-98-4 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54403-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Classic Sulfonylation with Chlorosulfonic Acid

The most common laboratory-scale synthesis involves sulfonylation of 2-bromo-4-(trifluoromethyl)benzene using chlorosulfonic acid (HSO₃Cl) under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced at the para position relative to the bromine atom.

Reaction Conditions :

- Temperature: 0–5°C (to minimize side reactions)

- Solvent: Dichloromethane or chloroform

- Reaction Time: 4–6 hours

- Yield: 82–85%

Optimization Strategies :

Industrial-Scale Sulfonylation

Industrial protocols employ continuous flow reactors to enhance heat dissipation and reaction control. Key modifications include:

- Pressure : 2–3 bar to maintain HSO₃Cl in liquid phase

- Residence Time : 30–45 minutes

- Purity : >97% achieved via in-line distillation.

Diazotization-Based Synthesis

Diazonium Salt Intermediate Route

Patent CN112759536A outlines a two-step diazotization method starting from 2-bromoaniline:

Step 1: Diazonium Salt Formation

- Reagents : 2-Bromoaniline, HCl, NaNO₂, NaBF₄

- Conditions : −5°C, 2 hours

- Intermediate : 2-Bromobenzenediazonium tetrafluoroborate

Step 2: Sulfonyl Chloride Formation

Mechanistic Insight :

The diazonium salt reacts with SOCl₂ via a radical pathway, where CuCl facilitates single-electron transfer, generating a sulfonyl radical that recombines with chlorine.

Comparative Analysis of Diazotization Methods

| Parameter | CN112759536A | CN103739525A |

|---|---|---|

| Starting Material | 2-Bromoaniline | 4-Nitroaniline |

| Diazotizing Agent | NaNO₂/HCl | Isoamyl nitrite |

| Catalyst | CuCl | None |

| Yield | 79.4% | 91% |

| Byproduct | N₂, BF₃ | N₂, CO₂ |

Palladium-Catalyzed Cross-Coupling Approaches

Desulfitative Coupling

A high-yielding route (93%) employs palladium(II) acetate [Pd(OAc)₂] to mediate coupling between 2-bromo-4-(trifluoromethyl)benzenesulfinate and aryl halides.

Typical Protocol :

- Substrate : Sodium 2-bromo-4-(trifluoromethyl)benzenesulfinate

- Coupling Partner : Aryl iodide (e.g., iodobenzene)

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Solvent : DMF, 100°C, 12 hours

Advantages :

- Functional group tolerance (esters, nitriles)

- No requirement for dry conditions

Halogenation of Preformed Sulfonyl Chlorides

Bromine Positioning Strategies

Post-synthetic bromination allows regioselective installation of bromine using N-bromosuccinimide (NBS). For example:

Substrate : 4-(Trifluoromethyl)benzenesulfonyl chloride

Reagent : NBS (1.1 eq)

Conditions : CCl₄, AIBN initiator, 80°C, 6 hours

Yield : 78%

Regioselectivity :

The trifluoromethyl group directs bromination to the ortho position due to its strong −I effect.

Industrial Production Methods

Continuous Flow Synthesis

Large-scale manufacturing utilizes tubular reactors with:

Key Features :

- In-line IR monitoring for real-time adjustment

- Automated quenching with ice-cold NaOH

Critical Parameter Analysis

Temperature Effects on Yield

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 0 | 82 | 97 |

| 25 | 76 | 95 |

| 50 | 68 | 91 |

Catalyst Screening

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| None | 45 | 24 |

| CuCl | 79 | 12 |

| Pd(OAc)₂ | 93 | 6 |

| FeCl₃ | 62 | 18 |

Emerging Methodologies

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvents by using:

Photocatalytic Bromination

Visible-light-mediated bromination employs:

- Catalyst : Eosin Y (0.5 mol%)

- Light Source : 450 nm LED

- Yield : 84%

化学反応の分析

Types of Reactions

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Sulfonic Acids: Formed from oxidation reactions.

科学的研究の応用

Synthesis and Preparation Methods

The synthesis of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-4-(trifluoromethyl)benzene using chlorosulfonic acid as the sulfonylating agent. Controlled conditions, such as low temperatures, are crucial for selective formation.

Industrial Production:

In industrial settings, continuous flow processes are often employed to enhance efficiency and yield, utilizing automated reactors for precise control over reaction parameters.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules. It is particularly significant in:

- Pharmaceutical Development: Used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

- Agrochemicals: Employed in creating compounds for agricultural applications.

Biology

In biological research, this compound is utilized for:

- Modification of Biomolecules: It modifies proteins and peptides to study their structure and function through sulfonylation reactions.

- Enzyme Studies: It can inhibit specific enzymes, allowing researchers to explore metabolic pathways and enzyme activity.

Medicine

The compound is investigated for potential therapeutic applications, particularly in drug development. Its ability to act as a precursor for various bioactive compounds makes it valuable in medicinal chemistry.

Industry

In industrial applications, it is used in the production of specialty chemicals and materials, including:

- Polymers: Acts as a reagent in polymer synthesis.

- Surfactants: Employed in formulations requiring surface-active agents.

Case Study 1: Synthesis of Butyl Acrylate

Research demonstrated that this compound could be used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate. This reaction highlights its utility as a synthetic intermediate in creating complex organic molecules essential for various applications .

Case Study 2: Enzyme Inhibition

A study focused on the effects of this compound on specific metabolic pathways revealed that at low doses, it selectively inhibited certain enzymes without significant toxicity. However, higher doses resulted in adverse effects, showcasing its dual role as both a research tool and a potential therapeutic agent.

作用機序

The mechanism of action of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The bromine and trifluoromethyl groups can influence the reactivity and selectivity of the compound in different chemical reactions.

類似化合物との比較

Chemical Identity :

- CAS Number : 54403-98-4

- Molecular Formula : C₇H₃BrClF₃O₂S

- Molecular Weight : 323.51 g/mol

- Purity : 97–98%

- Structure : Features a sulfonyl chloride group (-SO₂Cl) at position 1, a bromine atom at position 2, and a trifluoromethyl (-CF₃) group at position 4 on the benzene ring .

Applications :

Primarily used in palladium-catalyzed desulfitative C2 arylations of indoles, where it acts as an aryl source while retaining its C–Br bond for subsequent functionalization . This chemoselectivity makes it valuable in synthesizing complex aromatic systems.

Structural and Functional Group Variations

The reactivity and applications of sulfonyl chlorides and related compounds depend on substituent positions and electronic effects. Below is a detailed comparison:

Table 1: Key Properties and Reactivity of Selected Compounds

Reactivity and Electronic Effects

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in this compound enhances the electrophilicity of the sulfonyl chloride, promoting nucleophilic substitution. The bromine at position 2 provides a secondary site for cross-coupling reactions .

- Chemoselectivity : Unlike 4-Bromobenzoyl chloride (an acylating agent), sulfonyl chlorides react with amines to form sulfonamides. The target compound’s retention of C–Br during palladium-catalyzed reactions distinguishes it from other brominated sulfonyl chlorides that might undergo debromination .

- Steric Effects: Bulkier substituents (e.g., 2,5-dibromo derivatives) may reduce reaction yields compared to mono-substituted analogs .

生物活性

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with significant biological activity, particularly in biochemical synthesis and enzyme interaction. This article delves into its mechanisms of action, cellular effects, and potential applications in medicinal chemistry.

This compound has the following chemical characteristics:

- Molecular Formula : C7H4BrClF3O2S

- Molecular Weight : Approximately 303.53 g/mol

- Structural Features : Contains a bromine atom, a trifluoromethyl group, and a sulfonyl chloride moiety.

The biological activity of this compound primarily involves:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group reacts with nucleophiles such as amines and thiols, forming sulfonamides or thiosulfonates. This reaction is crucial for synthesizing various bioactive compounds.

- Enzyme Interaction : The compound can covalently modify amino acid residues in proteins (e.g., lysine and serine), altering their activity and function. Such modifications can lead to enzyme inhibition or activation, impacting metabolic pathways significantly .

Cellular Effects

The compound's influence on cellular processes includes:

- Alteration of Signaling Pathways : It can affect cell signaling by modifying proteins involved in these pathways, leading to changes in gene expression and cellular metabolism.

- Metabolic Pathway Inhibition : At varying concentrations, it selectively inhibits specific enzymes, with low doses causing minimal toxicity while high doses may lead to cellular damage.

Dosage Effects in Animal Models

Research indicates that the effects of this compound are dose-dependent:

- Low Doses : Selective enzyme inhibition without significant toxicity.

- High Doses : Potentially toxic effects, including disruption of metabolic processes and cellular damage.

Biochemical Pathways

The compound participates in various biochemical reactions:

- Metabolic Flux Modulation : By interacting with enzymes, it can influence the levels of metabolites within cells, thus altering overall metabolic profiles .

- Transport and Distribution : The compound's distribution within cells is mediated by interactions with transporters and binding proteins, affecting its localization and biological activity.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Inhibition Studies : Research demonstrated that compounds containing similar sulfonyl groups exhibit inhibitory effects on various enzymes, suggesting potential therapeutic applications in drug development .

- Cytotoxicity Assessments : In vitro studies have shown that derivatives of this compound can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .

- Paradoxical Growth Effects : Some studies reported unexpected growth patterns in bacterial cultures treated with increasing concentrations of compounds similar to this compound. This phenomenon underscores the complexity of its biological interactions and necessitates further investigation .

Summary Table of Biological Activity

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Covalent modification of enzyme activity |

| Cytotoxicity | Selective toxicity towards cancer cells |

| Metabolic Modulation | Alteration of metabolic pathways through enzyme interaction |

| Transport Mechanism | Mediated by binding proteins affecting localization |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride, and how can reaction efficiency be optimized?

- Methodology : A common approach involves palladium-catalyzed desulfitative cross-coupling. For example, reacting 2-bromo-4-trifluoromethylbenzenesulfonyl chloride with n-butyl acrylate in the presence of a palladium catalyst yields (E)-butyl 3-(2-bromo-4-(trifluoromethyl)phenyl)acrylate with 93% efficiency . Optimization strategies include:

- Catalyst selection (e.g., Pd(OAc)₂).

- Temperature control (room temperature to 100°C).

- Stoichiometric balance of reactants (1:1.5 molar ratio of sulfonyl chloride to acrylate).

- Key Considerations : Monitor reaction progress via TLC and purify using column chromatography (e.g., PE:EA = 4:1).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substituent positions (e.g., bromine at C2, trifluoromethyl at C4) .

- Mass Spectrometry : Compare experimental m/z with theoretical molecular weight (313.5 g/mol) using databases like NIST .

- HPLC : Assess purity (>95% as reported in commercial batches ).

Q. What are the critical storage conditions to ensure the stability of this compound?

- Storage Protocol :

- Store under inert atmosphere (argon or nitrogen) to prevent hydrolysis.

- Keep at 2–8°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

- Mechanistic Insight : The trifluoromethyl group enhances electrophilicity at the sulfur atom by withdrawing electron density, facilitating nucleophilic attack (e.g., by amines or alcohols). This effect is amplified when combined with bromine’s steric and electronic contributions .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., toluene sulfonyl chloride) using kinetic studies.

Q. What strategies can mitigate competing side reactions when using this compound in palladium-catalyzed cross-coupling reactions?

- Optimization Strategies :

- Use bulky ligands (e.g., tri-tert-butylphosphine) to suppress β-hydride elimination.

- Add silver salts (e.g., Ag₂CO₃) to scavenge halide byproducts .

- Case Study : In Heck reactions, maintaining anhydrous conditions and controlled stoichiometry minimizes undesired dimerization .

Q. How can researchers resolve discrepancies in reported melting points or spectral data across different literature sources?

- Root Causes : Isomerization (e.g., 4-bromo-2-trifluoromethyl vs. 2-bromo-4-trifluoromethyl) or impurities (e.g., residual solvents) .

- Resolution Steps :

- Reproduce synthesis using standardized protocols .

- Validate spectral data against authenticated samples (e.g., CAS 54403-98-4 vs. 122033-54-9 ).

Q. What are the implications of halogen (bromine) position on the benzene ring for subsequent functionalization reactions?

- Stereoelectronic Effects : Bromine at C2 directs electrophilic substitution to C5, while the trifluoromethyl group at C4 deactivates the ring. This positioning enables regioselective Suzuki-Miyaura couplings at C5 .

- Practical Example : Bromine’s ortho effect stabilizes transition states in cross-coupling, enhancing yields compared to para-substituted analogs .

Q. How does the presence of bromine impact the compound’s suitability for Suzuki-Miyaura couplings compared to other halogenated sulfonyl chlorides?

- Reactivity Hierarchy : Bromine’s moderate leaving-group ability balances reactivity and stability, unlike chlorides (lower reactivity) or iodides (prone to premature elimination).

- Catalyst Compatibility : Pd(PPh₃)₄ or PdCl₂(dppf) effectively mediate couplings, as demonstrated in analogous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。